molecular formula C9H12N2O B15311088 2-Cyclopropoxy-4-methylpyridin-3-amine

2-Cyclopropoxy-4-methylpyridin-3-amine

Cat. No.: B15311088
M. Wt: 164.20 g/mol
InChI Key: IYWHVLXUIGPLHQ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with a methyl group at the 4-position and an amine group at the 3-position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a brominated pyridine derivative with a cyclopropylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopropoxy-4-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-4-methylpyridin-3-amine: Similar structure with an isopropyl group instead of a cyclopropoxy group.

    2-Chloro-4-methylpyridin-3-amine: Contains a chloro group instead of a cyclopropoxy group.

    2-Methoxy-4-methylpyridin-3-amine: Features a methoxy group in place of the cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-4-methylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-cyclopropyloxy-4-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2O/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3

InChI Key

IYWHVLXUIGPLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC2CC2)N

Origin of Product

United States

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